Cas no 825612-11-1 (methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate)
Il metil 2-(4-osso-2,3,4,5,6,7-esaidro-1-benzofuran-2-il)acetato è un composto eterociclico di interesse sintetico, caratterizzato da una struttura che combina un nucleo esaidrobenzofuranone con un gruppo acetato in posizione 2. La presenza del gruppo chetonico in posizione 4 e del gruppo estere metilico conferisce al composto una reattività versatile, utile in sintesi organiche avanzate. Questo derivato è particolarmente apprezzato per la sua stabilità e la capacità di fungere da intermedio in reazioni di formazione di legami carbonio-carbonio e carbonio-eteroatomo. La sua struttura rigida e la funzionalità ben definita lo rendono adatto per applicazioni nella progettazione di molecole complesse, come farmaci o materiali specializzati.
825612-11-1 structure
Product Name:methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate
Numero CAS:825612-11-1
MF:C11H14O4
MW:210.226463794708
CID:4203768
PubChem ID:56589759
Update Time:2025-07-31
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Benzofuranacetic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, methyl ester
- methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate
- methyl2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate
- CS-0347417
- 825612-11-1
- AKOS024015931
- EN300-106383
- Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydrobenzofuran-2-yl)acetate
-
- Inchi: 1S/C11H14O4/c1-14-11(13)6-7-5-8-9(12)3-2-4-10(8)15-7/h7H,2-6H2,1H3
- Chiave InChI: YWGVUHJPXUUYOE-UHFFFAOYSA-N
- Sorrisi: O1C2CCCC(=O)C=2CC1CC(OC)=O
Proprietà calcolate
- Massa esatta: 210.08920892Da
- Massa monoisotopica: 210.08920892Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 329
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 52.6Ų
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1012968-1g |
Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 1g |
$555.0 | 2023-01-26 | |
| Enamine | EN300-106383-0.05g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 0.05g |
$647.0 | 2023-10-28 | |
| Enamine | EN300-106383-0.1g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 0.1g |
$678.0 | 2023-10-28 | |
| Enamine | EN300-106383-0.25g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 0.25g |
$708.0 | 2023-10-28 | |
| Enamine | EN300-106383-0.5g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 0.5g |
$739.0 | 2023-10-28 | |
| Enamine | EN300-106383-1.0g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 1g |
$770.0 | 2023-06-10 | ||
| Enamine | EN300-106383-2.5g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
| Enamine | EN300-106383-5.0g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 5g |
$2235.0 | 2023-06-10 | ||
| Enamine | EN300-106383-10.0g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 10g |
$3315.0 | 2023-06-10 | ||
| Enamine | EN300-106383-1g |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |
825612-11-1 | 95% | 1g |
$770.0 | 2023-10-28 |
methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate Letteratura correlata
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
825612-11-1 (methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso